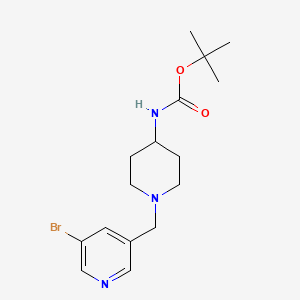
Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C16H24BrN3O2 and its molecular weight is 370.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H22BrN3O2
- Molecular Weight : 356.26 g/mol
- CAS Number : 1289019-36-8
The structure consists of a tert-butyl group linked to a carbamate moiety, which is further connected to a piperidine ring substituted with a 5-bromopyridine group. The presence of bromine enhances the compound's reactivity and potential biological activity, making it an interesting candidate for various pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for control over the product's purity and yield. The synthetic route often includes:
- Formation of the piperidine ring.
- Introduction of the bromopyridine moiety.
- Coupling with the carbamate group.
This multi-step process is crucial for optimizing the biological activity of the compound .
Anticancer Potential
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar piperidine structures have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar capabilities .
The biological activity of this compound can be attributed to its interaction with specific biological targets. Interaction studies typically involve:
- Enzyme Inhibition : Assessing the compound's ability to inhibit enzymes related to cancer progression.
- Cell Proliferation Assays : Evaluating its impact on cell growth and survival in vitro.
Preliminary results indicate that this compound may inhibit cell proliferation in certain cancer types, although detailed mechanisms remain to be fully elucidated .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 1-(3-bromopyridin-2-yl)piperidin-4-ylcarbamate | C15H22BrN3O2 | Similar piperidine structure; different bromination position |
| N-(5-bromopyridin-3-yl)carbamate | C10H10BrN3O2 | Lacks piperidine; simpler structure |
| Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamate | C16H24BrN3O2S | Contains sulfonamide; may exhibit different biological properties |
This table illustrates how the unique combination of structural features in this compound enhances its potential pharmacological profile compared to other compounds .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar compounds. For example, research has demonstrated that modifications in the bromination pattern can significantly affect enzyme inhibition and anticancer activity. A specific study highlighted that compounds with halogen substitutions exhibited varying degrees of potency against cancer cell lines, emphasizing the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
tert-butyl N-[1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-14-4-6-20(7-5-14)11-12-8-13(17)10-18-9-12/h8-10,14H,4-7,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDTWHMJSPDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














